molecular formula C16H15ClFN5O2 B2644641 8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 1010902-37-0

8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2644641
CAS No.: 1010902-37-0
M. Wt: 363.78
InChI Key: XRDXNWRBRAGKPF-UHFFFAOYSA-N
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Description

8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure that includes a purine core, which is a common scaffold in many biologically active molecules, and a substituted benzyl group that can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and 1,3-dimethyluric acid.

    Alkylation: The first step involves the alkylation of 1,3-dimethyluric acid with 2-chloro-6-fluorobenzyl chloride in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

    Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the imidazo[2,1-f]purine core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.

    Oxidation and Reduction: The purine core can participate in redox reactions, which can modify its electronic properties and biological activity.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the imidazo[2,1-f]purine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can produce oxidized purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used to study the interactions of purine derivatives with biological targets. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine

Medically, 8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The chloro and fluoro substituents can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2-chlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
  • 8-(2-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
  • 8-(2-bromobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Uniqueness

The presence of both chloro and fluoro substituents in 8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to enhanced efficacy and selectivity in its applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN5O2/c1-20-13-12(14(24)21(2)16(20)25)23-7-6-22(15(23)19-13)8-9-10(17)4-3-5-11(9)18/h3-5H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDXNWRBRAGKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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